(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
CAS No.:
Cat. No.: VC13496849
Molecular Formula: C20H19ClF7NO2
Molecular Weight: 473.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClF7NO2 |
|---|---|
| Molecular Weight | 473.8 g/mol |
| IUPAC Name | (3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18?;/m1./s1 |
| Standard InChI Key | DWCCMKXSGCKMJF-CGBSYWRESA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl |
| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
The compound is registered under CAS Number 171482-05-6 and has the molecular formula C₂₀H₁₉ClF₇NO₂, with a molecular weight of 473.81 g/mol . Its IUPAC name reflects its stereochemistry:
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(3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.
Notably, discrepancies exist in stereochemical descriptors across sources. For example, PubChem refers to the compound as (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride , suggesting potential variations in numbering conventions or isomeric forms. Verification via X-ray crystallography or NMR is recommended to resolve this ambiguity.
Structural Analysis
The molecule comprises:
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A morpholine ring with substituents at positions 2 and 3.
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A (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group at position 2.
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A 4-fluorophenyl group at position 3.
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A hydrochloride salt to enhance solubility.
The trifluoromethyl (–CF₃) groups contribute to high lipophilicity (LogP = 6.76) , which improves membrane permeability and metabolic stability. The fluorine atoms on the phenyl rings further modulate electronic properties and binding affinity.
Synthesis and Manufacturing
Synthetic Pathways
The compound’s synthesis involves multi-step organic reactions, as detailed in patent CN103193725A :
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Chiral Resolution: Starting with a racemic mixture of intermediates, chiral catalysts or chromatography achieve enantiomeric purity.
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Etherification: The morpholine oxygen reacts with (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol under Mitsunobu conditions.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Key reaction conditions include:
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Solvents: Tetrahydrofuran (THF) or dichloromethane.
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Temperature: 0–25°C to prevent racemization.
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Catalysts: Triphenylphosphine and diethyl azodicarboxylate (DEAD) .
Process Optimization
Patent WO2010092591A2 highlights the importance of polymorph control during crystallization . By adjusting solvent systems (e.g., ethanol/water mixtures) and cooling rates, manufacturers can isolate stable crystalline forms with consistent bioavailability.
Physicochemical Properties
Solubility and Partitioning
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Polar Surface Area (PSA): 30.49 Ų , indicative of limited hydrogen-bonding capacity.
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) and poorly soluble in water.
Comparative Analysis with Analogues
| Compound | Molecular Weight | LogP | Therapeutic Use |
|---|---|---|---|
| Aprepitant | 534.43 | 4.2 | Antiemetic |
| (3S)-Target Compound | 473.81 | 6.76 | Under investigation |
| Fosaprepitant | 614.73 | 3.9 | Prodrug of aprepitant |
Table 1: Key differences between the target compound and approved morpholine derivatives.
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